molecular formula C9H9FO3 B1589047 Methyl 4-fluoro-2-methoxybenzoate CAS No. 204707-42-6

Methyl 4-fluoro-2-methoxybenzoate

Cat. No.: B1589047
CAS No.: 204707-42-6
M. Wt: 184.16 g/mol
InChI Key: LJUAEPNTXDJBRX-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the para position is replaced by a fluorine atom, and the carboxyl group is esterified with methanol. This compound is used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 4-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and achieve high yields. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, resulting in consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products Formed

    Substitution: Products vary depending on the substituent introduced.

    Reduction: 4-fluoro-2-methoxybenzyl alcohol.

    Oxidation: 4-fluoro-2-methoxybenzoic acid.

Scientific Research Applications

Catalytic Applications

Methyl 4-fluoro-2-methoxybenzoate is utilized as a catalyst in various organic reactions. Its ability to facilitate reactions can be attributed to its electron-withdrawing fluorine atom, which stabilizes certain reaction intermediates. This compound has been reported to enhance reaction rates in the synthesis of complex organic molecules:

  • Example Reaction : In a study involving the synthesis of amides, this compound was used to promote the coupling of amines with carboxylic acids under mild conditions, resulting in high yields .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural features make it suitable for modifications that lead to biologically active compounds:

  • Kinase Inhibitors : this compound has been employed in the development of kinase inhibitors, which are crucial in cancer therapy. The incorporation of this compound into drug candidates has shown promising results against specific cancer cell lines .
  • Antiviral Agents : Research indicates that derivatives of this compound exhibit anti-hepatitis B activity, showcasing its potential in antiviral drug development .

Synthesis of Novel Compounds

The versatility of this compound extends to its use in synthesizing novel compounds through various chemical transformations:

  • Synthesis Pathways : It can be transformed into more complex structures through electrophilic aromatic substitution or nucleophilic acyl substitution, allowing for the creation of diverse derivatives with tailored biological activities .
Synthesis MethodDescription
Electrophilic SubstitutionIntroduction of substituents onto the aromatic ring
Nucleophilic Acyl SubstitutionFormation of esters or amides from carboxylic acids

Case Study 1: Development of Kinase Inhibitors

A study focused on synthesizing a series of kinase inhibitors utilized this compound as a key intermediate. The resulting compounds showed significant inhibition against specific kinases involved in tumor growth, with IC50 values indicating potent activity .

Case Study 2: Anti-Hepatitis Activity

In another study, derivatives synthesized from this compound were tested for their efficacy against hepatitis B virus. The results demonstrated that certain modifications to the compound led to improved antiviral activity, highlighting its potential as a scaffold for drug design against viral infections .

Mechanism of Action

The mechanism of action of methyl 4-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing substrate access. This inhibition can disrupt various cellular pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-fluorobenzoate
  • Methyl 4-methoxybenzoate
  • Methyl 2-fluoro-4-methoxybenzoate

Uniqueness

Methyl 4-fluoro-2-methoxybenzoate is unique due to the presence of both a fluorine atom and a methoxy group on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in synthetic chemistry and pharmaceutical research .

Biological Activity

Methyl 4-fluoro-2-methoxybenzoate (M4F2MB) is an aromatic ester that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

M4F2MB has the molecular formula C9H9FO3C_9H_9FO_3 and features a methoxy group and a fluorine atom on the aromatic ring. The presence of fluorine enhances its reactivity, influencing its biological interactions. The compound's structure allows it to serve as a valuable intermediate in the synthesis of various bioactive molecules, including kinase inhibitors.

The biological activity of M4F2MB is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : M4F2MB may inhibit topoisomerases, essential for DNA replication and repair, thereby affecting cancer cell proliferation.
  • Antimicrobial Activity : Studies indicate that M4F2MB exhibits significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity

Recent studies have demonstrated that M4F2MB shows considerable antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized below:

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli (E. coli)4
Klebsiella pneumoniae8
Staphylococcus aureus16

These results suggest that M4F2MB may be effective in treating infections caused by these pathogens .

Anticancer Activity

M4F2MB has been investigated for its anticancer properties. Research indicates that it can act as a kinase inhibitor, competing with ATP binding sites in kinases, which play a crucial role in cellular signaling pathways related to cancer progression. Compounds derived from M4F2MB have shown promise in reducing tumor growth in various cancer models.

Comparative Analysis with Similar Compounds

To better understand the unique properties of M4F2MB, it can be compared with other fluorinated benzoates regarding their biological activities:

Compound NameFluorine AtomsAntimicrobial ActivityAnticancer Activity
This compound1ModerateLow
Methyl 3,4-difluoro-2-methoxybenzoate2HighModerate
Methyl 4-fluoro-5-hydroxy-2-methoxybenzoate1LowHigh

This table illustrates that while other compounds exhibit varying levels of activity, M4F2MB stands out due to its dual efficacy in both antimicrobial and anticancer applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that M4F2MB effectively inhibited the growth of resistant bacterial strains, highlighting its potential as a therapeutic agent against antibiotic-resistant infections .
  • Kinase Inhibition : Research conducted on the structural modifications of M4F2MB revealed enhanced inhibitory activity against specific kinases involved in cancer signaling pathways. These findings suggest that derivatives of M4F2MB could lead to novel cancer therapies.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-fluoro-2-methoxybenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-fluoro-2-methoxybenzoic acid with methanol under acid catalysis (e.g., H₂SO₄) or nucleophilic aromatic substitution (e.g., introducing fluorine via halogen exchange). Key parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve esterification efficiency but may require reflux conditions to avoid side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while toluene minimizes byproduct formation in esterification .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures high purity (>95%).
  • Data Table :
StepReagent/ConditionYield (%)Purity (%)Reference
EsterificationMeOH, H₂SO₄, 80°C, 12h7598
FluorinationKF, DMF, 120°C, 24h6095

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign fluorine-induced splitting patterns (e.g., para-fluoro coupling in aromatic protons) and ester carbonyl signals (~168 ppm in ¹³C NMR).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, validating substituent positions and intermolecular interactions. High-resolution data (≤0.8 Å) reduces refinement errors .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (m/z ≈ 198 [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., unexpected coupling constants or crystallographic disorder)?

  • Methodological Answer :

  • NMR Reanalysis : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For fluorine coupling, compare experimental J-values with DFT-predicted values (e.g., Gaussian 16 calculations).
  • Crystallographic Refinement : Apply SHELXL’s TWIN/BASF commands to model twinning or disorder. Validate using R-factor convergence (<5% discrepancy) and ADDSYM checks in PLATON .
  • Case Study : A study resolved crystallographic disorder in a fluorinated benzoate by refining two occupancy sites for the methoxy group, supported by Hirshfeld surface analysis .

Q. What computational strategies are optimal for predicting the reactivity of this compound in drug discovery pipelines?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina with SMILES notation (e.g., COC1=C(C=CC(=C1)F)C(=O)OC) to model interactions with target enzymes (e.g., cytochrome P450). Adjust protonation states at physiological pH using MarvinSketch.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen bond persistence with PyMOL .
  • DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electrophilic sites for Suzuki coupling or nucleophilic substitution .

Q. How do steric and electronic effects of the fluorine and methoxy groups influence regioselectivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Maps : Generate using MOE’s LigX module to identify hindered positions (e.g., ortho-fluoro hinders Pd-catalyzed couplings).
  • Hammett Analysis : Quantify electronic effects (σₘ values: F = +0.34, OMe = -0.27) to predict directing behavior. For example, the methoxy group activates the para position for electrophilic substitution, while fluorine deactivates meta positions .
  • Experimental Validation : Compare yields in Suzuki-Miyaura reactions using para- vs. meta-substituted boronic acids (e.g., 70% yield for para-bromo vs. 35% for meta-bromo derivatives) .

Q. What strategies mitigate degradation of this compound under varying storage or reaction conditions?

  • Methodological Answer :

  • Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH, 1 month) with HPLC monitoring. Major degradation products include hydrolyzed 4-fluoro-2-methoxybenzoic acid (pH-dependent) and demethylated derivatives .
  • Stabilizers : Add antioxidants (e.g., BHT, 0.01% w/v) to ethanolic stock solutions to inhibit radical-mediated decomposition.
  • Inert Atmosphere : Use Schlenk lines for moisture-sensitive reactions (e.g., Grignard additions) to preserve ester integrity .

Properties

IUPAC Name

methyl 4-fluoro-2-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-5-6(10)3-4-7(8)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUAEPNTXDJBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70437147
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204707-42-6
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=204707-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-methoxybenzoic acid methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70437147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 4-fluoro-2-methoxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.783
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of methyl 2,4-difluorobenzoate (50 g, 290 mmol) in dioxane (300 mL) was added sodium methoxide (18.0 g, 333.21 mmol) and the reaction was stirred for 48 hours at 100° C. in an oil bath. The reaction mixture was cooled to room temperature and diluted with H2O (200 mL). The mixture was extracted with ethyl acetate (3×150 mL). The organic layers were combined, dried over anhydrous magnesium sulfate, and concentrated in vacuo to afford methyl 4-fluoro-2-methoxybenzoate as colorless oil (50.0 g, 92%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoro-2-methoxybenzoic acid (1.7 g, 10 mmol) in methanol (100 mL) was added thionyl chloride (5.73 g, 48 mmol) at 0° C. The resultant mixture was stirred for 12 hours and then solvent was evaporated in vacuo. To the residue, saturated sodium bicarbonate aqueous solution (50 mL) was added and the mixture was extracted with ethyl acetate (100 mL×3). The organic phase was dried by sodium sulfate. The mixture was filtered and the filtrate was concentrated in vacuo to give methyl 4-fluoro-2-methoxybenzoate (1.3 g, 70%).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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